Home > Products > Screening Compounds P12023 > 5-{[(4-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
5-{[(4-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one -

5-{[(4-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Catalog Number: EVT-5795927
CAS Number:
Molecular Formula: C15H15N3O
Molecular Weight: 253.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[(3R,4R)-1-Cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397)

Compound Description: This compound, also known as J-113397, was identified as the first potent and selective small molecule antagonist of the opioid receptor-like 1 (ORL1) receptor. [] It exhibits nanomolar binding affinity to ORL1 and demonstrates over 600-fold selectivity over classical opioid receptors (μ, δ, and κ). [] J-113397 effectively inhibits ORL1 function, making it a valuable tool for investigating the physiological roles of the NC/OFQ-ORL1 system. []

1-(1-Benzyl-4-piperidyl)-1,3-dihydro-2H-benzimidazol-2-one

Compound Description: This compound served as the lead compound in the development of J-113397. [] Although it showed high affinity for the ORL1 receptor (IC50 = 200 nM), it lacked selectivity over μ and κ opioid receptors. []

5-Chloro-3-cyclohexyl-1,3-dihydro-1-(3,4-dimethoxybenzyl)-2H-benzimidazol-2-one

Compound Description: This compound belongs to a series of 1-benzyl-1,3-dihydro-2H-benzimidazol-2-one derivatives investigated for their affinity for vasopressin and oxytocin receptors. [] These compounds hold potential for treating disorders of the central and peripheral nervous systems, circulatory system, renal system, digestive system, and sexual behavior. []

1,3-Dihydro-2H-benzimidazol-2-one

Compound Description: This compound represents the basic unsubstituted benzimidazol-2-one structure. [] It exists in the keto form in its solid state, as confirmed by X-ray crystallography. []

1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one

Compound Description: This compound is a structural component of a larger molecule described in a patent focusing on nociceptin analogues and ORL1 ligands for pain treatment. []

1,3-Dihydro-1-methyl-5-phenyl-2H-benzimidazol-2-one (DHPBI)

Compound Description: This compound, abbreviated as DHPBI, is a metabolite of pimozide, a dopamine receptor antagonist used to treat Tourette syndrome. [] DHPBI is primarily formed via N-dealkylation of pimozide by the cytochrome P450 enzyme CYP3A4. []

Overview

5-{[(4-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound belonging to the class of benzodiazolones, which are known for their diverse biological activities. This compound features a benzodiazole core structure, which is significant in medicinal chemistry due to its pharmacological properties. The presence of the 4-methylphenyl group and the methylamino substituent contributes to its unique characteristics and potential applications in various scientific fields.

Source

The synthesis and characterization of 5-{[(4-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one can be traced through various chemical literature and research studies that explore similar benzodiazole derivatives. These studies often focus on the synthesis methods, biological evaluations, and potential therapeutic uses of such compounds.

Classification

This compound can be classified as:

  • Chemical Class: Benzodiazolones
  • Molecular Formula: C12H14N2O
  • Molecular Weight: Approximately 202.25 g/mol
Synthesis Analysis

Methods

The synthesis of 5-{[(4-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 4-methylbenzylamine and a suitable benzodiazole precursor.
  2. Condensation Reaction: A common method is the condensation of 4-methylbenzylamine with a benzodiazole derivative under acidic or basic conditions. This reaction is usually performed in solvents like ethanol or methanol.
  3. Purification: After the reaction, the product is purified through recrystallization to obtain a pure form of the compound.

Technical Details

The reaction conditions can significantly influence the yield and purity of the final product. Parameters such as temperature, pH, and reaction time are critical for optimizing the synthesis process.

Molecular Structure Analysis

Structure

The molecular structure of 5-{[(4-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one features:

  • A benzodiazole ring which contributes to its chemical stability and biological activity.
  • A methylamino group that enhances its solubility and interaction with biological targets.
  • A 4-methylphenyl substituent, which may affect its pharmacokinetic properties.

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its molecular geometry and functional groups.

Chemical Reactions Analysis

Reactions

5-{[(4-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo several types of chemical reactions:

  1. Oxidation: This compound can be oxidized to form various oxidized derivatives.
  2. Reduction: Reduction reactions may convert it into amines or other reduced forms.
  3. Substitution: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
    These reactions are typically carried out under controlled conditions to ensure optimal yields.
Mechanism of Action

The mechanism of action for 5-{[(4-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system.

Process

By binding to these receptors, the compound enhances GABA's inhibitory effects, leading to:

This mechanism underlies its potential anxiolytic, sedative, and anticonvulsant effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide additional insight into its physical and chemical properties.

Applications

5-{[(4-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific applications:

  1. Pharmaceutical Development: Potential use in developing anxiolytic or sedative medications due to its interaction with GABA receptors.
  2. Research Tool: Used in studies exploring GABAergic mechanisms and their implications in neurological disorders.
  3. Chemical Synthesis: Serves as a precursor for synthesizing other biologically active compounds or derivatives.

Properties

Product Name

5-{[(4-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

IUPAC Name

5-[(4-methylphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

InChI

InChI=1S/C15H15N3O/c1-10-2-4-11(5-3-10)9-16-12-6-7-13-14(8-12)18-15(19)17-13/h2-8,16H,9H2,1H3,(H2,17,18,19)

InChI Key

XJFVNVRJWZHGQB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC2=CC3=C(C=C2)NC(=O)N3

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC3=C(C=C2)NC(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.